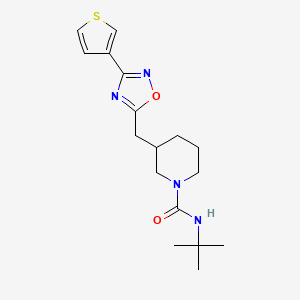

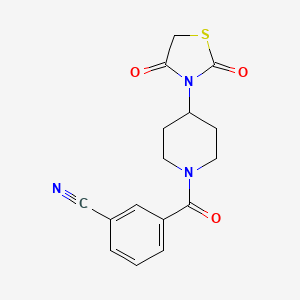

3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile” is a compound with the molecular formula C16H15N3O3S. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of thiazolidine-2,4-dione derivatives involves the creation of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives . The chemical structures of these compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis

Piperidine, a key component of this compound, is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a 6-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex. For instance, the synthesis of thiazolidine-2,4-dione derivatives involves various chemical reactions . The characteristic 1H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Applications De Recherche Scientifique

Antidiabetic Applications

This compound has been used in the synthesis of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists . These agonists are more beneficial than full agonists because they can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Weight Management

In addition to their antidiabetic efficiency, these compounds have also been studied for their effect on weight gain . The study found that no compound showed a considerable effect on the body weight of animals after 21 days of administration .

Molecular Docking

Molecular docking and molecular dynamics (MD) simulation studies were performed to investigate the binding interactions of the title compounds with the PPAR-γ receptor and to establish their binding mechanism .

Antimicrobial Activity

The antimicrobial activity of all products was examined . This class of compounds has several other potentially beneficial effects including on lipid profile, blood pressure lowering, and anti-inflammatory effects .

Mécanisme D'action

Target of Action

It is suggested that this compound may be a functionalized cereblon ligand for the development of thalidomide-based protacs .

Mode of Action

It is suggested that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Biochemical Pathways

It is known that this compound is a basic building block for making protein degrader libraries , suggesting it may influence protein degradation pathways.

Result of Action

It is known that this compound is used in the development of thalidomide-based protacs , suggesting it may have a role in targeted protein degradation.

Propriétés

IUPAC Name |

3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-9-11-2-1-3-12(8-11)15(21)18-6-4-13(5-7-18)19-14(20)10-23-16(19)22/h1-3,8,13H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXZQJVYMLAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)

![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)

![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)

![1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride](/img/structure/B2621531.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2621532.png)

![8-(Mesitylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2621533.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)